Antimonyl aniline tartrate

Description

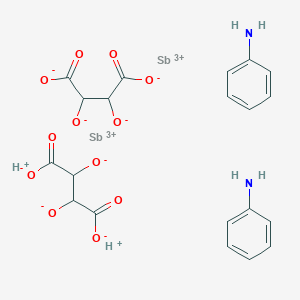

Structure

2D Structure

Properties

CAS No. |

1300-14-7 |

|---|---|

Molecular Formula |

C20H20N2O12Sb2 |

Molecular Weight |

723.9 g/mol |

IUPAC Name |

aniline;antimony(3+);2,3-dioxidobutanedioate;hydron |

InChI |

InChI=1S/2C6H7N.2C4H4O6.2Sb/c2*7-6-4-2-1-3-5-6;2*5-1(3(7)8)2(6)4(9)10;;/h2*1-5H,7H2;2*1-2H,(H,7,8)(H,9,10);;/q;;2*-2;2*+3/p-2 |

InChI Key |

XRGSBOXHRYMNPF-UHFFFAOYSA-L |

SMILES |

[H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |

Canonical SMILES |

[H+].[H+].C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |

Synonyms |

ANILINEANTIMONYLTARTRATE |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparations of Antimonyl Aniline Tartrate Complexes

Strategies for Antimony-Tartrate Complex Formation

The creation of the antimonyl tartrate core is the foundational step in synthesizing the target compound. This process relies on the reaction between a suitable antimony precursor and tartaric acid or its salts. The strong chelating ability of the tartrate ligand, with its multiple hydroxyl and carboxyl groups, facilitates the formation of a stable, water-soluble complex with the antimony(III) ion.

Two primary antimony precursors are commonly employed for the synthesis of antimonyl tartrate complexes: antimony trioxide (Sb₂O₃) and antimony trichloride (B1173362) (SbCl₃).

From Antimony Trioxide (Sb₂O₃): A historically significant and common method involves reacting antimony trioxide with an aqueous solution of potassium hydrogen tartrate (cream of tartar). ontosight.ai Due to the low solubility of antimony trioxide in water, this reaction is typically performed at elevated temperatures, often boiling, to drive the complexation forward. rsc.orgechemi.com The general reaction to form the well-known dimeric anion is: Sb₂O₃ + 2 KHC₄H₄O₆ → K₂[Sb₂(C₄H₂O₆)₂] + 3 H₂O This resulting complex, potassium antimonyl tartrate (often called tartar emetic), features the characteristic binuclear tartrato-bridged anion, [Sb₂(C₄H₂O₆)₂]²⁻. ontosight.aiwikipedia.org To improve reaction homogeneity and rate, some methods utilize a freshly prepared antimony acid sol, which is more reactive than the insoluble trioxide, in a liquid-phase reaction with potassium hydrogen tartrate. chemicalbook.com

From Antimony Trichloride (SbCl₃): Antimony trichloride offers a more direct route as it is more soluble in certain media than the oxide. One approach involves the direct reaction of SbCl₃ with tartaric acid in an aqueous solution. d-nb.info The reaction proceeds by dissolving tartaric acid in deionized water, followed by the addition of antimony trichloride and heating. d-nb.info An alternative pathway involves first hydrolyzing SbCl₃ with a base like ammonia (B1221849) in a solvent such as dimethylformamide (DMF) to form an antimony hydroxide (B78521) sol. rsc.orgcore.ac.uk This intermediate sol is then reacted with tartaric acid to yield the final complex. rsc.orgcore.ac.uk This method avoids the handling of the less soluble oxide directly.

The efficiency and outcome of the antimony-tartrate complexation are highly dependent on carefully controlled reaction parameters. The molar ratio of reactants, temperature, reaction duration, and the choice of solvent system are critical variables that influence the yield and purity of the product.

Molar Ratios: The stoichiometry between the antimony precursor and tartaric acid is a key factor. When using antimony trichloride, a molar ratio of approximately 1:1 between tartaric acid and SbCl₃ has been shown to be effective. d-nb.info In reactions involving antimony trioxide and potassium hydrogen tartrate, an excess of the tartrate salt is often used to ensure complete conversion of the antimony precursor. ontosight.ai

Temperature and Reaction Time: Thermal energy is typically required to overcome the activation barrier of the reaction. For the direct reaction of SbCl₃ with tartaric acid, temperatures in the range of 90–120°C are optimal, with reaction times as short as 0.5 to 2 hours, particularly with microwave assistance. d-nb.info For syntheses starting from antimony trioxide, heating at 70–80°C or boiling is necessary. rsc.orgchemicalbook.com While higher temperatures can accelerate the reaction, they also carry the risk of product decomposition. rsc.org

Solvent Systems: Water is the most prevalent solvent for these syntheses, owing to the high solubility of the resulting antimonyl tartrate complexes. chemicalbook.comd-nb.info Organic solvents may be used for specific steps, such as washing the final product to remove impurities; acetone (B3395972) and ethanol (B145695) are commonly used for this purpose. d-nb.info In some procedures, polar aprotic solvents like dimethylformamide (DMF) are used to prepare intermediate antimony sols from antimony trichloride. core.ac.uk

The following table summarizes typical reaction conditions for the synthesis of antimony tartrate complexes.

| Precursor | Co-reactant | Molar Ratio (Tartaric Acid:Sb) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference(s) |

| SbCl₃ | Tartaric Acid | 1:1 | 110 | 1 | Water | 73 | d-nb.info |

| SbCl₃ | Tartaric Acid | 1:1 | 120 | 0.5 | Water | 70.5 | d-nb.info |

| Sb₂O₃ (as Antimony Acid Sol) | Potassium Hydrogen Tartrate | Not Specified | 70-80 | 0.5-1 | Water | >99 (Purity) | chemicalbook.com |

| Sb₂O₃ | Potassium Hydrogen Tartrate | Excess Tartrate | Boiling | Not Specified | Water | Not Specified | ontosight.airsc.org |

This table is interactive. Users can sort the data by clicking on the column headers.

A defining structural feature of antimony tartrate chemistry is the spontaneous formation of complex dimeric and polymeric architectures in solution. The fundamental building block is typically the binuclear anion, [Sb₂(C₄H₂O₆)₂]²⁻. niscair.res.injcu.edu.au In this dimer, two antimony(III) centers are bridged by the α-hydroxy carboxylate groups of two fully deprotonated tartrate(4-) ligands. jcu.edu.auontosight.ai

These dimeric units serve as versatile nodes for the construction of larger, extended structures. The terminal oxygen atoms on the tartrate ligands are available for further coordination with metal cations, leading to the formation of one-, two-, or three-dimensional polymeric networks. niscair.res.inCurrent time information in Bangalore, IN. The resulting crystal structures can be quite complex, often incorporating water molecules and other cations (like K⁺ or Ag⁺) that link the dimeric anions into intricate layered or framework structures. Current time information in Bangalore, IN.mdpi.com This inherent tendency to form stable, polymeric assemblies is a key characteristic of antimonyl tartrate chemistry.

Integration of Aniline (B41778) Moiety into Antimonyl Tartrate Frameworks

The incorporation of aniline into the antimonyl tartrate structure transforms the inorganic complex into an organo-metallic compound, modifying its chemical and physical properties. This integration can be achieved through the formation of a coordinate covalent bond between the nitrogen atom of aniline and the antimony center.

While specific, detailed protocols for the synthesis of antimonyl aniline tartrate are not extensively published, the general strategy involves the reaction of aniline or its substituted derivatives with a pre-formed antimonyl tartrate complex. For instance, the synthesis of m-Anisidine (B1676023) antimonyl tartrate is described as involving the reaction of m-anisidine with antimonyl tartrate in a suitable solvent. ontosight.ai

This approach is consistent with broader principles in organoantimony chemistry, where antimony-nitrogen bonds are formed by reacting an antimony precursor with a nitrogen-containing ligand. niscair.res.in The aniline molecule, possessing a lone pair of electrons on its nitrogen atom, can act as a Lewis base (nucleophile), while the antimony(III) center in the tartrate complex, with its available d-orbitals, acts as a Lewis acid (electrophile). The reaction likely proceeds via a ligand substitution mechanism, where the aniline molecule displaces a weakly coordinated ligand, such as a water molecule, from the antimony coordination sphere.

The general reaction can be conceptualized as: [Sb₂(tartrate)₂(H₂O)ₙ] + m C₆H₅NH₂ → [Sb₂(tartrate)₂(C₆H₅NH₂)ₘ] + n H₂O

The stoichiometry and specific reaction conditions would determine the final structure and whether one or more aniline molecules coordinate to the antimony centers.

Detailed mechanistic studies specifically for the covalent incorporation of aniline into an antimonyl tartrate framework are not widely available in the literature. However, a plausible mechanism can be proposed based on fundamental principles of coordination chemistry. The process is likely a nucleophilic substitution or coordination reaction.

The proposed mechanism involves the following steps:

Activation of the Antimony Center: In an aqueous solution, the antimony(III) ions within the tartrate complex are likely coordinated to water molecules, which are labile (easily replaced) ligands.

Nucleophilic Attack: The aniline molecule, with its electron-rich nitrogen atom, acts as a nucleophile. It attacks the electrophilic antimony(III) center.

Ligand Substitution: The incoming aniline molecule displaces a coordinated water molecule, forming a new antimony-nitrogen (Sb-N) coordinate covalent bond.

Product Formation: The final product is the this compound complex, where the aniline moiety is directly linked to the antimony atom within the tartrate framework.

This proposed mechanism highlights the role of aniline as a ligand coordinating to the antimony metal center, a common motif in the synthesis of organometallic compounds.

Role of Solvents and Catalytic Systems in Aniline Integrationdiva-portal.org

The successful integration of aniline into an antimonyl tartrate framework is profoundly influenced by the selection of appropriate solvents and the implementation of catalytic systems. These factors govern reaction kinetics, intermediate stability, and ultimately, the yield and purity of the this compound complex.

The Role of Solvents

The solvent medium is a critical parameter in the synthesis of this compound. Its primary functions are to dissolve the reactants and to mediate the reaction. The polarity of the solvent is a key consideration. Polar solvents can stabilize charged intermediates that may form during the reaction, thus affecting the reaction pathway. Protic solvents, such as water or alcohols, can participate in hydrogen bonding, which can influence the reactivity of both the aniline and the tartrate ligand. osti.gov For instance, the condensation of anilines with carbonyl groups, a related reaction, is favored by polar solvents. mdpi.com

The choice of solvent can also impact the adsorption of reactants onto a catalyst surface, should one be used. osti.gov The solvation of reactants can alter their binding strength to active sites, thereby influencing reaction rates. osti.gov In many syntheses involving anilines, ethanol is a preferred solvent from an environmental standpoint. mdpi.com The temperature of the reaction, dictated by the solvent's boiling point, is also crucial. Higher temperatures can provide the necessary activation energy but must be controlled to prevent the degradation of the final product.

Catalytic Systems

Catalysis can be essential for achieving efficient aniline integration. Both acid and base catalysis can be employed to enhance reaction rates.

Acid Catalysis: The condensation reaction to form an imine-like linkage, a plausible step in the integration of aniline, can be catalyzed by acids. mdpi.com An acidic environment can protonate intermediates, facilitating key steps in the reaction mechanism. However, the pH must be carefully controlled, as highly acidic conditions may lead to unwanted side reactions.

Metal-Based Catalysis: A variety of metal complexes have been shown to catalyze reactions involving anilines, such as the formation of anils from anilines and aliphatic ketones. researchgate.net These catalysts can function by stabilizing intermediates and products through complexation. researchgate.net In the context of this compound synthesis, the antimony center itself may play a catalytic role, or an external catalyst could be introduced. For reductive amination reactions involving nitroarenes and aldehydes to produce secondary anilines, transition metal catalysts are often employed. mdpi.com

The interaction between the solvent and the catalyst is also a significant factor. The solvent can modify the energetics of the catalytic surface and the stability of intermediates and transition states, which can lead to marked differences in reaction rates and selectivity. semanticscholar.org

Advanced Synthetic Techniques

Modern synthetic chemistry offers several advanced techniques that can be applied to the preparation of antimony-tartrate compounds, providing advantages in terms of reaction efficiency, control over product morphology, and environmental impact.

Microwave-Assisted Synthesis of Antimony-Tartrate Compoundsnju.edu.cn

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing inorganic nanostructures, including those based on antimony. nju.edu.cnmdpi.comacs.org This technique utilizes microwave irradiation to directly and uniformly heat the reaction mixture, leading to a significant acceleration of reaction rates compared to conventional heating methods. nju.edu.cn For instance, antimony dendrites have been successfully synthesized in 30 minutes using a microwave-assisted method from antimony sodium tartrate, whereas conventional heating required 20 hours at a higher temperature and still resulted in impurities. nju.edu.cn

The advantages of microwave-assisted synthesis include:

Rapid Reaction Times: Reactions can often be completed in minutes rather than hours. nju.edu.cn

Energy Efficiency: Direct heating of the sample is more energy-efficient than conventional methods. mdpi.com

Improved Product Quality: Rapid and uniform heating can lead to the formation of well-crystallized products with controlled morphology. nju.edu.cn

This technique has been used to prepare various antimony-containing nanomaterials, such as Sb2Se3 submicron rods from antimony sodium tartrate and Se powder. nih.govnju.edu.cn The use of polar solvents like water or ethylene (B1197577) glycol is common, as they absorb microwave energy efficiently. acs.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Heating Mechanism | Conduction and convection (indirect) | Direct interaction with polar molecules |

| Temperature Gradient | Often non-uniform | More uniform |

| Energy Consumption | Higher | Lower |

| Product Purity/Crystallinity | May require longer times for high purity | Can rapidly produce highly crystalline materials |

Electrochemical Synthesis and Deposition Methodologies for Antimony-Containing Coatingsmdpi.comnih.govacs.org

Electrochemical deposition is a versatile and cost-effective technique for synthesizing a wide range of materials, including nanostructured coatings of metals and metal oxides. mdpi.comdiva-portal.orgtandfonline.com This method allows for precise control over the composition, morphology, and thickness of the deposited films by manipulating electrochemical parameters such as current density, potential, and electrolyte composition. mdpi.com

For antimony-containing materials, electrochemical deposition from an Sb(III)-tartrate solution has been used to prepare coatings of antimony and antimony oxide. diva-portal.orgdiva-portal.org The process involves the reduction of antimony ions at a cathode surface. The pH of the electrolyte is a critical parameter, as local pH increases can lead to the precipitation of metal oxides. diva-portal.orgdiva-portal.org This technique is particularly useful for creating thin films and coatings on conductive substrates for various applications. mdpi.comdiva-portal.orgcyberleninka.ru

Key aspects of electrochemical deposition include:

Precise Control: The ability to finely tune the properties of the deposited material. mdpi.com

Versatility: Applicable to a wide range of materials, including metals, alloys, and oxides. mdpi.comdiva-portal.org

Direct Deposition: Allows for the direct formation of coatings on desired substrates. tandfonline.com

Table 2: Key Parameters in Electrochemical Deposition of Antimony-Containing Coatings

| Parameter | Description | Influence on the Coating |

|---|---|---|

| Current Density/Potential | The electrical driving force for the reaction. | Affects the deposition rate, grain size, and morphology of the coating. |

| Electrolyte Composition | Concentrations of the antimony salt, tartrate, and any additives. | Determines the species available for deposition and can influence the composition of the final coating. |

| pH | The acidity or alkalinity of the electrolyte solution. | Can affect the stability of the complex ions in solution and may lead to co-deposition of oxides. diva-portal.orgdiva-portal.org |

| Temperature | The operating temperature of the electrochemical cell. | Influences reaction kinetics, diffusion rates, and the properties of the deposited layer. |

| Substrate | The conductive material onto which the coating is deposited. | Can influence the adhesion, nucleation, and growth of the film. |

Coordination Chemistry and Structural Elucidation of Antimonyl Aniline Tartrate Systems

Antimony Coordination Environments and Ligand Interactions

Chelation Mechanisms of Tartaric Acid with Antimony(III) and Antimony(V)

Tartaric acid is an effective chelating agent for both antimony(III) and antimony(V) due to its α-hydroxy-carboxylic acid structure. Chelation, the formation of two or more separate bonds between a ligand and a single central atom, is key to the stability of these complexes. ontosight.ai

Antimony(III) : For Sb(III), the tartrate ligand typically coordinates through the oxygen atoms of one deprotonated carboxylate group and the adjacent α-hydroxyl group. iucr.org This interaction is crucial for the stability of the resulting complex. ontosight.ai The presence of a stereochemically active lone pair of electrons on Sb(III) significantly influences the geometry of the complex. d-nb.info

Antimony(V) : Antimony(V) is more oxophilic and acts as a harder Lewis acid compared to Sb(III). It readily binds to deprotonated hydroxyl groups. nsf.gov Chelation by vicinal (adjacent) diolate groups is particularly favorable as it leads to the formation of stable five-membered rings. nsf.gov The absence of a stereochemically active lone pair in Sb(V) often results in more regular, typically octahedral, coordination geometries.

Formation of Five- and Six-Membered Rings via Sb-O-C Bonds

The chelation of a tartrate ligand to an antimony center characteristically results in the formation of a highly stable five-membered ring. This ring is composed of the antimony atom, a carboxylate oxygen, the two central carbon atoms of the tartrate backbone, and the oxygen of the α-hydroxyl group. This Sb-O-C-C-O ring is a favored and recurring motif in the structure of antimony tartrate complexes. nsf.gov While larger ring systems can be formed through more complex bridging interactions, the five-membered chelate ring is the fundamental structural unit.

In many well-characterized antimony(III) tartrate structures, such as the classic "tartar emetic" (potassium antimonyl tartrate), two tartrate ligands bridge two antimony centers to form a dimeric anion, [Sb₂(C₄H₂O₆)₂]²⁻. qsstudy.comwikipedia.org This larger structure is built from the fundamental five-membered chelate rings.

Influence of pH on Antimony Speciation and Ligand Protonation in Complex Formation

The pH of the aqueous solution is a critical variable that dictates the formation and stability of antimony-tartrate complexes. It affects both the chemical form (speciation) of antimony and the protonation state of tartaric acid. nih.govnih.gov

Antimony Speciation : In water, antimony(III) can exist as various hydroxo species, and its solubility and reactivity are pH-dependent. researchgate.net

Ligand Protonation : Tartaric acid is a diprotic acid, meaning it can lose two protons. Its ability to act as a ligand is dependent on the deprotonation of its carboxylic acid and hydroxyl groups, a process governed by pH. nih.gov

Complex Formation : The stability of the antimony tartrate complex is optimal in acidic conditions, typically between pH 1 and 3. In more alkaline conditions, hydrolysis can lead to the precipitation of antimony oxides like Sb₂O₃. The formation of the complex involves a competition between tartrate ions and hydroxide (B78521) ions (OH⁻) for coordination to the antimony center. researchgate.net Furthermore, studies have shown that the association of a proton with the antimony-tartrate complex can be essential for certain recognition phenomena, highlighting the nuanced role of protonation. acs.orgzendy.io

Coordination Stereochemistry of Antimony(III)-Tartrate Complexes

A defining feature of antimony(III) coordination chemistry is the presence of the 5s² lone pair of electrons, which is stereochemically active. d-nb.info This lone pair occupies space in the coordination sphere of the antimony atom, much like a bonded ligand, and repels the bonding pairs of electrons.

This repulsion leads to significant distortions from idealized coordination geometries. iucr.org For Sb(III) in tartrate complexes, which is often four-coordinate (bonded to four oxygen atoms), the resulting geometry is typically described as a distorted square pyramid or a pseudo-trigonal bipyramid. iucr.orgqsstudy.comwikipedia.org In this model, the four oxygen atoms form the base of the pyramid, and the lone pair is directed towards the apex. iucr.org This arrangement results in O-Sb-O bond angles that deviate significantly from the 90° and 180° angles expected in a perfect octahedron or the 120° and 90° of a perfect trigonal bipyramid. iucr.org

Structural Characterization Techniques

Determining the precise three-dimensional structure of complex molecules like antimonyl aniline (B41778) tartrate requires powerful analytical methods.

Single-Crystal X-ray Diffraction Analysis for Elucidating Molecular and Polymeric Structures

The process involves irradiating a small, high-quality single crystal with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, crystallographers can construct a three-dimensional map of the electron density within the crystal, from which the positions of the individual atoms can be determined.

For antimony tartrate systems, this analysis reveals:

The precise coordination number and geometry of the antimony center. mdpi.com

The exact Sb-O bond lengths, which can range, for example, from approximately 1.97 Å to 2.38 Å in some complexes. rsc.org

Confirmation of the dimeric [Sb₂(C₄H₂O₆)₂]²⁻ units and how they are arranged. wikipedia.org

Whether the structure is composed of discrete molecular units or extends into a one-, two-, or three-dimensional polymer network. rsc.orgacs.orgresearchgate.net

The data obtained from X-ray diffraction are typically presented in crystallographic information files and summarized in tables within research publications. Below are tables with representative data for a related antimony tartrate complex.

Table 1: Representative Crystallographic Data This table presents example data for a polymeric antimony silver(I)(+)-tartrate complex to illustrate typical parameters obtained from X-ray diffraction analysis.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.942 |

| b (Å) | 15.272 |

| c (Å) | 21.552 |

| Z (Formula units per cell) | 4 |

| R-factor | 0.027 |

| Source: rsc.orgrsc.org |

Table 2: Representative Selected Bond Lengths This table shows a typical range of bond lengths found in the coordination sphere of antimony within a tartrate complex.

| Bond | Length (Å) |

| Sb–O | 1.967 - 2.381 |

| Source: rsc.orgrsc.org |

Spectroscopic Investigations (IR, UV-Vis) for Structural Insights

Spectroscopic methods are fundamental in elucidating the structure of antimonyl tartrate complexes. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide critical information about the coordination environment of the antimony ion and the bonding within the tartrate ligand.

Infrared (IR) Spectroscopy: FTIR analysis is instrumental in confirming the formation of the chelate complex and understanding its structure. In the synthesis of antimony tartrate, the interaction between antimony and tartaric acid leads to characteristic shifts in the vibrational frequencies of the functional groups. For antimony(III) potassium tartrate, a broad region between 3600 and 2250 cm⁻¹ corresponds to the O-H stretching of adsorbed water. nih.gov Key vibrational bands confirm the coordination of the tartrate ligand. The presence of bands for the carboxylate group (COO⁻) around 1650 and 1350 cm⁻¹ and the C-O stretching from the alcohol group (1150-1085 cm⁻¹) are indicative of the complex formation. nih.govresearchgate.net

Crucially, the bands corresponding to the Sb-O bonds are typically observed at lower frequencies, in the range of 747 and 665 cm⁻¹. nih.gov The absence of bands around 1000 cm⁻¹ or in the 1415-1450 cm⁻¹ region in the FTIR spectrum of antimony tartrate suggests that the secondary carboxylic groups of the tartaric acid are deprotonated and participate in the complex formation. researchgate.net This supports a binuclear structure, often denoted as [Sb₂(C₄H₂O₆)₂]²⁻, where antimony ions are bridged by the tartrate ligands. researchgate.net In complexes with other ligands, such as thiosemicarbazones, the shift of the ν(C=S) band to a lower frequency indicates the coordination of sulfur to the antimony center. mdpi.com

Interactive Table: Characteristic IR Absorption Bands for Antimony Tartrate Complexes

| Functional Group | Wavenumber (cm⁻¹) | Interpretation | Reference |

|---|---|---|---|

| Adsorbed Water (ʋ)OH | 3600 - 2250 | O-H stretching vibrations | nih.gov |

| Carboxylate (COO⁻) | ~1650 & ~1350 | Asymmetric and symmetric stretching | nih.govresearchgate.net |

| Carbonyl Shift (in Quercetin complex) | 1661 | Shift indicates binding at C-3 and C-4 carbonyl | nih.govtbzmed.ac.ir |

| Alcohol C-O | 1150 - 1085 | C-O stretching vibrations | nih.govresearchgate.net |

| Antimony-Oxygen (Sb-O) | 747 - 665 | Metal-oxygen bond vibrations | nih.gov |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the complex and to confirm metal-ligand binding. When antimony(III) potassium tartrate is complexed with a molecule like quercetin, changes in the UV-Vis spectrum are observed. nih.govtbzmed.ac.ir For instance, the appearance of a shoulder peak around 291 nm can indicate metal chelation. nih.govtbzmed.ac.ir Such studies can also help determine the stoichiometry of the complex formed in solution. nih.govtbzmed.ac.ir In studies involving antimony potassium tartrate and bovine serum albumin (BSA), UV-Vis spectra helped confirm the formation of a 1:1 complex. researchgate.net The stability of antimony complexes in solution can also be monitored over time using UV absorption spectroscopy, with stable complexes showing no significant spectral changes. mdpi.com

Thermogravimetric and Differential Thermal Analysis (TG-DTA) for Thermal Stability and Structural Transitions

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for determining the thermal stability, decomposition pathways, and structural transitions of antimonyl tartrate complexes.

The thermal behavior of antimony tartrate reveals a polymeric structure. researchgate.net TGA curves for complexes like antimony(III) potassium tartrate typically show multiple decomposition steps. researchgate.netidexlab.com For example, the TGA profile of antimony potassium tartrate shows mass loss in three main regions, corresponding to the loss of hydration water followed by the decomposition of the organic tartrate ligand, ultimately leading to the formation of antimony oxides like Sb₂O₃ or potassium antimony oxides such as KSbO₃ at higher temperatures. researchgate.netidexlab.com

In one study, mixed metal tartrate complexes showed an initial mass loss between 60°C and 150°C, attributed to the removal of water of hydration. nih.gov For other antimony(III) complexes, such as those with thiosemicarbazone ligands, thermal stability up to 60-100°C has been observed, followed by decomposition in multiple steps. mdpi.com The analysis of the decomposition products at different temperatures, often coupled with PXRD and FT-IR, provides a comprehensive understanding of the thermal decomposition process. researchgate.netidexlab.com These analyses are essential for applications where the complex is used as a precursor for ceramic powders. researchgate.net

Interactive Table: Thermal Decomposition Stages of Antimony Tartrate Complexes

| Complex Type | Temperature Range (°C) | Event | Reference |

|---|---|---|---|

| Mixed Metal Tartrates | 60 - 150 | Loss of hydration water molecules | nih.gov |

| Antimony(III) Thiosemicarbazone | 60 - 100 | Onset of thermal decomposition | mdpi.com |

| Antimony Potassium Tartrate | Multiple stages | Loss of water, then decomposition of tartrate ligand | researchgate.netidexlab.com |

| Antimony Tartrate (for ceramic precursor) | Not specified | Formation of a polymeric structure that decomposes to oxides | researchgate.net |

Chirality and Enantioselective Properties

Antimony tartrate complexes are renowned for their chiral properties and their application as chiral resolving agents. The inherent chirality of the tartrate ligand, when complexed with antimony, creates a well-defined chiral environment capable of discriminating between other chiral molecules.

Proton-Assisted Enantioselective Binding in Antimony(III)-Tartrates

A remarkable feature of antimony(III)-tartrates is that their ability to act as enantioselective selectors is dependent on protonation. nih.govacs.org Studies using electrospray ionization mass spectrometry (ESI-MS) have demonstrated that the dianionic form of the antimony(III)-tartrate complex, [Sb₂(tart)₂]²⁻, does not show significant enantiomeric discrimination. nih.govacs.org

However, when the complex is protonated to form the monoanionic species, [HSb₂(tart)₂]⁻, it exhibits remarkable enantioselective binding with chiral molecules like amino acids. nih.govacs.orgamanote.com This proton-assisted enantioselectivity has been observed in both solution-phase and gas-phase experiments. nih.govresearchgate.net This finding is crucial for understanding the mechanism of chiral resolution in applications like HPLC and capillary electrophoresis where antimony tartrates are used, suggesting that the pH of the medium plays a critical role in the efficiency of the chiral separation. nih.govacs.org

Mechanisms of Chiral Recognition and Discrimination in Antimony Tartrate Complexes

The mechanism of chiral recognition by antimony tartrate complexes is based on the formation of transient diastereomeric associates with the analyte enantiomers. The differential stability of these homo- and heterochiral complexes leads to discrimination. nih.govacs.orgnih.gov The classic "three-point interaction model" is often invoked to explain this phenomenon, where a minimum of three simultaneous interactions (e.g., hydrogen bonds, ionic, or steric interactions) between the chiral selector and the analyte are required for effective recognition. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) has proven to be a sensitive tool for detecting the weak intermolecular associations responsible for chiral recognition. nih.govacs.org By introducing the chiral antimony tartrate anion, [Sb₂(tart)₂]²⁻, into a solution containing enantiomers of a metal complex, for example, the differential association between the selector and the two optical isomers can be detected and quantified. nih.govacs.org The interpretation of these results often relies on modeling the intermolecular interactions, which frequently involve hydrogen bonding. nih.govacs.org This self-recognition of enantiomers through the formation of transient associates is a fundamental principle in supramolecular chemistry and stereochemical analysis. nih.gov

Chiroptical Characterization via Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. For chiral antimony tartrate systems, CD spectroscopy provides direct evidence of their optical activity and can be used to assign absolute configurations. cdnsciencepub.com

Enantiopure chiral coordination polymers built from arsenyl tartrate units, which are analogous to antimonyl tartrates, display mirror-image CD spectra for the two enantiomers, confirming the successful isolation of optically active species. mdpi.com The stability of these chiral complexes towards racemization can also be monitored by CD spectroscopy; a stable complex will show no evolution of its dichroic signals over time. mdpi.com In studies of cobalt(III) complexes resolved using antimonyl tartrate, the CD spectra of the resulting diastereoisomers are analyzed to determine their stereochemistry. cdnsciencepub.com Although the antimonyl tartrate resolving agent itself may not exhibit CD signals in the visible region of interest for the complex, its influence is paramount in separating the enantiomers, whose distinct CD spectra can then be measured. cdnsciencepub.com CD spectroscopy has also been used to study the structural changes in proteins like bovine serum albumin upon binding to antimony potassium tartrate, revealing alterations in the protein's secondary structure. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Antimonyl Aniline Tartrate

Redox Chemistry of Antimony Centers within Tartrate Complexes

The redox chemistry of antimony is a crucial aspect of its reactivity, with the element commonly existing in two primary oxidation states: +3 and +5. nih.govcdc.gov The stability and interconversion of these states are influenced by the surrounding chemical environment, including the presence of complexing agents like tartrate.

Oxidation State Transitions of Antimony in Various Chemical Environments

Antimony can exist in several oxidation states, including -3, 0, +3, and +5. nih.govcdc.gov In aqueous solutions, the most prevalent and stable forms are trivalent antimony (Sb(III)) and pentavalent antimony (Sb(V)). nih.govcdc.gov The transition between these two oxidation states is a key feature of antimony's chemical behavior and is influenced by factors such as pH and the presence of ligands.

The complexation of antimony with tartrate can stabilize the Sb(III) oxidation state. For instance, the chelating nature of tartrate can protect Sb(III) from oxidation. dtu.dk However, the stability is not absolute, and transitions to the more thermodynamically favored Sb(V) state can occur, especially under oxic conditions in aqueous solutions. dtu.dk The formation of various antimony-tartrate complexes has been studied, confirming the interaction between antimony and tartrate. acs.org

The relative stability of Sb(III) and Sb(V) in different environments is a critical factor in its reactivity. The table below summarizes the common oxidation states of antimony and factors influencing their transitions.

| Oxidation State | Typical Environment/Compound | Factors Favoring this State |

| Sb(III) | Antimony trioxide, Antimony trichloride (B1173362), Antimonyl tartrate | Reducing conditions, Complexation with ligands like tartrate dtu.dk |

| Sb(V) | Antimony pentoxide, Antimony pentasulfide | Oxidizing conditions, Thermodynamically favored in oxic aqueous solutions dtu.dkwikipedia.org |

Interactions with Oxidizing and Reducing Agents

The antimony center in tartrate complexes can react with both oxidizing and reducing agents, leading to a change in its oxidation state.

Interactions with Oxidizing Agents: Antimony(III) can be oxidized to Antimony(V) by various oxidizing agents. For example, antimony trioxide can be oxidized to antimony pentoxide using concentrated nitric acid. wikipedia.org In the context of antimonyl tartrate, strong oxidizing agents can overcome the stabilizing effect of the tartrate ligand and promote the oxidation of Sb(III) to Sb(V). nih.govscbt.comcdhfinechemical.com The oxidation of Sb(III) is a potential risk during sample preparation and storage, highlighting its susceptibility to oxidation. psu.edu

Interactions with Reducing Agents: Conversely, Antimony(V) can be reduced to Antimony(III). A notable biological reductant is glutathione (B108866) (GSH), a thiol-containing tripeptide found in cells. nih.gov Studies have shown that GSH can promote the reduction of Sb(V) to Sb(III), a reaction influenced by pH and temperature. nih.gov This reduction is significant as Sb(III) is generally considered the more toxic species. dtu.dk The reduction of antimony compounds can also be achieved through chemical means, such as with borohydride (B1222165). nih.gov

Reaction Mechanisms Involving the Aniline (B41778) Moiety

The aniline component of antimonyl aniline tartrate is also highly reactive, particularly towards oxidation. This can lead to the formation of complex polymeric structures and other oxidation products.

Oxidative Polymerization Pathways of Aniline and its Derivatives in Complex Systems (e.g., Polyaniline formation)

The oxidative polymerization of aniline is a well-studied process that results in the formation of polyaniline (PANI), a conductive polymer. ebrary.net This process can be initiated by chemical oxidants and involves the formation of aniline radical cations as key intermediates. researchgate.netresearchgate.netnih.gov The polymerization typically proceeds through three main stages: initiation, propagation, and termination. researchgate.netresearchgate.net

In the context of a complex system like this compound, the antimony center could potentially act as an oxidant to initiate the polymerization of the aniline moiety. The polymerization of aniline is known to be catalyzed by various metal compounds. scispace.com The reaction medium's acidity plays a crucial role; in acidic media, anilinium cations are formed, which can participate in the growing polymer chains. acs.org The resulting polyaniline can exist in different oxidation states, such as leucoemeraldine, emeraldine (B8112657), and pernigraniline, each with distinct properties. researchgate.netresearchgate.netnih.gov

The formation of polyaniline is often a complex process that can be influenced by the reaction conditions, leading to products with varying molecular weights and structures. scispace.comresearchgate.net

Radical-Dominant Mechanisms in Aniline Chemical Oxidation

The chemical oxidation of aniline is widely accepted to proceed via a radical-dominant mechanism. researchgate.netresearchgate.net The initial step involves the oxidation of the aniline molecule to form an aniline radical cation. nih.gov This radical cation is a key reactive intermediate that can then undergo further reactions.

The process can be summarized as follows:

Initiation: An oxidizing agent abstracts an electron from the aniline molecule to form an aniline radical cation. nih.gov

Propagation: The aniline radical cations can then couple with each other or with neutral aniline molecules to form dimers and oligomers. This chain propagation leads to the growth of the polyaniline chain. scispace.com

Termination: The polymerization process eventually terminates, resulting in the final polyaniline product.

The presence of radical intermediates in the oxidation of aniline has been supported by various studies. researchgate.netresearchgate.net The specific pathway and the final products can be influenced by factors such as the oxidant used and the reaction conditions.

Deamination and N-oxidation Reactions of Aniline within Complex Structures

Besides polymerization, the aniline moiety within a complex structure can undergo other reactions, such as deamination and N-oxidation.

Deamination is the removal of the amino group from the aniline molecule. This can be achieved through diazotization followed by reduction, a process that can convert anilines to the corresponding aromatic hydrocarbons. researchgate.netacs.org While this is a known chemical transformation, its occurrence within the specific context of this compound would depend on the reaction conditions and the presence of suitable reagents.

N-oxidation of aniline can lead to the formation of various products, including N-hydroxylamines, nitroso compounds, and nitro compounds. libretexts.org The specific product depends on the oxidizing agent and reaction conditions. libretexts.org For primary aromatic amines like aniline, N-oxidation can be a significant metabolic pathway. uomustansiriyah.edu.iq In the presence of an oxidizing agent, the nitrogen atom of the aniline can be oxidized. For example, selenium dioxide has been shown to oxidize aniline. beilstein-journals.org These N-oxidized products can be reactive and may participate in further chemical transformations.

Ligand Exchange and Dissociation Kinetics

Detailed investigations into the ligand exchange and dissociation kinetics of this compound are conspicuously absent from the current body of scientific literature. To understand these potential processes, one can look to the broader chemistry of antimony(III) tartrate complexes, although it must be emphasized that these are not direct studies of the aniline derivative.

Specific studies on the lability and stability of the antimony-ligand bonds within this compound have not been reported. The stability of such a complex would be influenced by the coordination of both the tartrate and aniline ligands to the antimony center. The tartrate ligand typically binds to antimony(III) through its carboxylate and hydroxyl oxygen atoms, forming a chelate structure. The aniline ligand would coordinate through its nitrogen atom.

While no studies directly address the decomposition and rearrangement of this compound to form clusters, research on other antimony(III) tartrate systems provides some insight into the possibilities. Studies on the formation of heterometallic antimony(III)-tartrate transition-metal-oxo clusters have shown that dimeric antimony tartrate precursors can decompose and recombine to form more complex structures. nih.govacs.org

For instance, the chiral precursor K₂Sb₂(L-tartrate)₂ has been observed to decompose and rearrange in aqueous solutions to form Sb₃(μ₃-O)(L-tartrate)₃ chiral trimers. nih.govacs.org These trimers can then act as scaffolds for the construction of larger, negatively-charged cluster anions. nih.govacs.org This process highlights the dynamic nature of the antimony-oxygen bonds within the tartrate complex and suggests that similar rearrangements could potentially occur with this compound under specific conditions. However, the influence of the aniline ligand on such decomposition and rearrangement pathways has not been investigated.

The following table summarizes the types of cluster formation observed in related antimony tartrate systems, which might serve as a hypothetical framework for future studies on this compound.

| Precursor | Observed Intermediate/Scaffold | Final Cluster Type | Reference |

| K₂Sb₂(L-tartrate)₂ | Sb₃(μ₃-O)(L-tartrate)₃ | Heterometallic antimony(III)-tartrate transition-metal-oxo clusters | nih.govacs.org |

It is crucial to reiterate that this information is based on analogous compounds and not on direct experimental evidence for this compound. The field awaits dedicated research to elucidate the specific chemical reactivity and mechanistic pathways of this particular compound.

Advanced Analytical Techniques and Method Development for Antimonyl Aniline Tartrate Systems

Chromatographic Method Development and Validation

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify the constituents of complex mixtures. For antimonyl aniline (B41778) tartrate, various chromatographic techniques are employed to ensure the quality, purity, and stability of the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including pharmaceuticals and organometallics. chromatographyonline.comchromatographyonline.com Its application to antimonyl aniline tartrate systems allows for precise quantitative measurements and reliable qualitative identification.

Qualitative Analysis: In HPLC, the primary parameter for qualitative analysis is the retention time—the time it takes for a specific analyte to travel from the injector to the detector. nih.gov The identity of this compound in a sample can be confirmed by comparing its retention time to that of a certified reference standard under identical chromatographic conditions. To handle complex matrices where multiple components might be present, spiking the unknown sample with the standard can be used to confirm the peak identity. nih.gov

Quantitative Analysis: For quantitative analysis, the detector's response, typically measured as peak area or peak height, is proportional to the concentration of the analyte. nih.gov A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in an unknown sample is then determined by interpolating its peak area from this curve. The external standard method is most common, though an internal standard may be used to correct for variations in injection volume or sample preparation. nih.gov Reversed-phase HPLC is the most frequently utilized mode, employing a non-polar stationary phase and a polar mobile phase to achieve separation. chromatographyonline.com

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (UV) |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds and is invaluable for identifying the individual components and potential degradation products of this compound.

Component Analysis: this compound is a complex salt. While the intact complex is not sufficiently volatile for GC analysis, its organic components, such as aniline, can be analyzed after appropriate sample preparation. This may involve hydrolysis of the complex followed by extraction and derivatization of the aniline to increase its volatility and improve its chromatographic behavior. researchgate.net The separated components are then introduced into the mass spectrometer, which provides a mass spectrum—a unique fragmentation pattern or "fingerprint"—that allows for unambiguous identification by comparison with spectral libraries like NIST. nih.gov

Degradation Product Identification: During stability studies, GC-MS is instrumental in identifying volatile degradation products. If the compound degrades due to heat, light, or hydrolysis, any resulting volatile organic impurities can be separated and identified. nih.gov The high sensitivity of GC-MS allows for the detection of trace-level impurities that could affect the compound's quality and efficacy. selvita.comwikipedia.org

| Fragment (m/z) | Description |

|---|---|

| 93 | Molecular Ion (M+) of Aniline |

| 66 | Loss of HCN |

| 65 | Loss of H2CN |

| 39 | Cyclopropenyl Cation |

The tartrate component of this compound is chiral, meaning it exists as two non-superimposable mirror images (enantiomers). Since enantiomers can have different biological activities, their separation and quantification are critical. nih.gov Supercritical Fluid Chromatography (SFC) has emerged as a powerful, green, and efficient technique for chiral separations, often outperforming HPLC in speed and solvent consumption. nih.govbohrium.com

SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. bohrium.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies at lower back pressures compared to liquid chromatography. chromatographyonline.com For chiral resolution, a chiral stationary phase (CSP) is used. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. chromatographyonline.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds in SFC. chromatographyonline.com The addition of a small amount of a polar organic modifier, such as methanol, is common to modulate solute retention and selectivity. chromatographyonline.com Recent studies have also demonstrated the successful application of SFC for the chiral separation of ionic metal complexes. libretexts.org

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Mobile Phase | Supercritical CO2 with organic modifier | Organic solvents and/or aqueous buffers |

| Analysis Speed | Faster (due to low viscosity) nih.gov | Slower |

| Solvent Consumption | Lower (less organic solvent) nih.gov | Higher |

| Environmental Impact | Greener (CO2 is non-toxic) nih.gov | Higher environmental burden from solvents |

| Operating Pressure | High, requires back-pressure regulator bohrium.com | High |

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. bohrium.com For this compound, this involves a rigorous evaluation of several key parameters to ensure reliable results, especially when analyzing the compound in complex matrices like pharmaceutical formulations or biological fluids.

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo or matrix sample.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards and is typically evaluated by the correlation coefficient (r²) of the calibration curve.

Selectivity: Selectivity (or specificity) is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). It provides an indication of the method's reliability during normal usage. bohrium.com

| Parameter | Definition | Typical Acceptance Criterion |

|---|---|---|

| Accuracy | Closeness to the true value | Recovery of 98-102% |

| Precision | Agreement between repeated measurements | RSD ≤ 2% |

| Linearity | Proportionality of signal to concentration | Correlation Coefficient (r²) ≥ 0.999 |

| Selectivity | Ability to measure analyte without interference | Analyte peak is well-resolved from others |

| Robustness | Resistance to small method variations | System suitability parameters remain within limits |

Mass Spectrometric Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight, structure, and quantitative abundance of specific molecules.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large, thermally labile, and non-volatile molecules, including organometallic complexes. nih.gov It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for studying the intact this compound complex and its interactions. nih.gov

Research into related compounds, specifically antimony(III)-D- and -L-tartrate complexes, has demonstrated the power of ESI-MS in revealing detailed molecular recognition phenomena. Studies using negative ion mode ESI-MS have shown remarkable proton-assisted enantioselective molecular recognition. It was discovered that the antimony-tartrate complex must be associated with a proton (i.e., exist as a protonated monoanionic species) to exhibit enantioselectivity when binding to amino acids. The dianionic form of the selector showed no such discrimination capacity. This critical insight into the mechanism of chiral recognition was only made possible through ESI-MS and tandem mass spectrometry experiments. These findings are crucial as they suggest that the pH and protonation state are key factors in the enantioselective resolving capacity of antimony tartrates, a principle that would be directly applicable to analytical methods like HPLC and SFC.

| Observation | Significance |

|---|---|

| Enantioselective binding is proton-assisted. | The chiral selector must be protonated (monoanionic) to be enantioselective. |

| The dianionic selector is not enantioselective. | Highlights the critical role of the complex's charge state in molecular recognition. |

| ESI-MS reveals mechanistic details. | Provides insights not easily obtained by other methods like HPLC or CE alone. |

| Consistency in solution and gas phase. | The observed enantioselectivity was consistent in both solution-phase and gas-phase experiments. |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) serves as a powerful analytical tool for the structural elucidation of complex molecules, including antimony-organic ligand systems. This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation, and the subsequent analysis of the resulting fragment ions. This process provides detailed structural information and allows for the confirmation of molecular identities.

In the context of antimony-tartrate complexes, which serve as structural analogs for this compound, Electrospray Ionization (ESI) coupled with tandem mass spectrometry has been effectively utilized. ESI-MS is a soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase. Subsequent MS/MS analysis, often employing collision-induced dissociation (CID), provides insights into the complex's structure and stability. For instance, studies on antimony(III)-D- and -L-tartrate complexes have successfully used ESI-MS/MS to investigate and reveal phenomena such as proton-assisted enantioselective molecular recognition. researchgate.net

The fragmentation pathways observed in the MS/MS spectrum are crucial for confirming the proposed structure of a compound. The process begins with the ionization of the molecule to form a molecular ion (M+). This ion is often energetically unstable and breaks down into smaller, characteristic fragment ions and neutral radicals. nih.gov Only the charged fragments are detected by the mass spectrometer, producing a unique fragmentation pattern. nih.gov The analysis of these patterns allows researchers to piece together the original structure. For example, the cleavage of bonds can be initiated by the localization of the charge on a specific atom, leading to predictable bond-breaking patterns. Common fragmentation mechanisms include heterolytic cleavage, homolytic (alpha) cleavage, and rearrangements, which depend on the functional groups present in the molecule. researchgate.net By carefully analyzing the mass-to-charge ratios (m/z) of the precursor and fragment ions, a detailed map of the molecule's connectivity can be constructed, confirming its structure.

Speciation Analysis of Antimony-Containing Systems

The environmental behavior, mobility, and toxicity of antimony are highly dependent on its chemical form, particularly its oxidation state. Therefore, speciation analysis, which involves the separation, identification, and quantification of different chemical species of an element, is critical. For antimony, the primary inorganic species of interest are antimonite (Sb(III)) and antimonate (B1203111) (Sb(V)).

Coupled Techniques: HPLC-Hydride Generation-Atomic Fluorescence Spectrometry (HG-AFS) and HG-GC-AAS for Antimony Species Identification (e.g., Sb(III), Sb(V))

Coupled, or hyphenated, techniques are the cornerstone of modern speciation analysis, combining the separation power of chromatography with the sensitivity and selectivity of atomic spectrometry.

High-Performance Liquid Chromatography-Hydride Generation-Atomic Fluorescence Spectrometry (HPLC-HG-AFS) is a widely used and robust method for antimony speciation. nih.govum.esrsc.orgrsc.org

HPLC Separation: The process begins with the separation of antimony species using HPLC, typically with an anion-exchange column. rsc.orgrsc.org A mobile phase, such as an ammonium (B1175870) tartrate solution, is used to elute the different species from the column at distinct times. rsc.org For example, using a Supelcosil LC-SAX 1 column with a 0.06 mol l⁻¹ ammonium tartrate solution at pH 6.9, Sb(V) and Sb(III) can be separated with retention times of 0.45 and 3.5 minutes, respectively. rsc.org

Hydride Generation (HG): After separation, the eluent from the HPLC is mixed with a reducing agent, commonly sodium borohydride (B1222165) (NaBH₄), and an acid. rsc.orgrsc.org This reaction converts the separated antimony species into their volatile hydride forms (stibine, SbH₃).

Atomic Fluorescence Spectrometry (AFS) Detection: The gaseous stibine (B1205547) is then swept by an inert gas into the AFS detector. Here, it is atomized, and the antimony atoms are excited by a high-intensity light source. The subsequent fluorescence emitted as the atoms return to their ground state is measured. AFS is highly sensitive and selective for antimony, allowing for very low detection limits. rsc.org

This coupling provides excellent sensitivity, with detection limits for Sb(V) and Sb(III) reported in the low µg l⁻¹ range (e.g., 0.8 µg l⁻¹ for Sb(V) and 1.9 µg l⁻¹ for Sb(III)). rsc.org

Hydride Generation-Gas Chromatography-Atomic Absorption Spectrometry (HG-GC-AAS) is another approach for speciation, though less common for inorganic antimony than HPLC-based methods. In principle, after hydride generation, the volatile stibine could be separated by gas chromatography before detection. However, for the speciation of inorganic Sb(III) and Sb(V), direct introduction of the hydrides into an atomic absorption spectrometer is more typical. Hydride Generation-Atomic Absorption Spectrometry (HG-AAS) without a chromatographic step can perform speciation by selectively generating hydrides under different chemical conditions. nih.govrsc.org For instance, Sb(III) can be reduced to stibine under mild acidic conditions (e.g., with citric acid), while a stronger reducing agent (like potassium iodide) is required to first reduce Sb(V) to Sb(III) before hydride generation to determine total inorganic antimony. nih.gov The concentration of Sb(V) is then calculated by the difference. nih.gov Detection limits for HPLC-HG-AAS have been reported at 1.0 µg l⁻¹ for Sb(V) and 2.0 µg l⁻¹ for Sb(III). rsc.org

| Technique | Species | Typical Mobile Phase/Conditions | Retention Time (min) | Detection Limit (µg/l) | Reference |

|---|---|---|---|---|---|

| HPLC-HG-AFS | Sb(V) | 0.06 mol l⁻¹ ammonium tartrate (pH 6.9) | 0.45 | 0.8 | rsc.org |

| Sb(III) | 3.5 | 1.9 | |||

| HPLC-HG-AAS | Sb(V) | 50 mmol l⁻¹ tartrate (pH 5.5) | 0.5 | 1.0 | rsc.org |

| Sb(III) | 2.8 | 2.0 |

Stability Studies of Antimony Species during Extraction and Analysis

A significant challenge in antimony speciation analysis is the potential for interconversion between Sb(III) and Sb(V) during sample collection, storage, and preparation. researchgate.netgoldschmidt.info Sb(III) is particularly susceptible to oxidation to the more stable Sb(V) form, especially in oxygenated waters or during sample handling. rsc.orggoldschmidt.info This instability can lead to inaccurate quantification of the respective species.

To address this, research has focused on developing effective extraction and preservation methods. The choice of extraction reagent is critical. Studies have shown that chelating agents can stabilize antimony species. For example, ethylenediaminetetraacetic acid (EDTA) has been identified as an effective extractant and preservative. nih.govnih.gov In one study, a 10 mmol/L EDTA solution at pH 2.5 was found to prevent the oxidation of Sb(III) to Sb(V) and maintain species stability throughout the analytical process. nih.gov Similarly, citric acid has been used, though its effectiveness can vary depending on the sample matrix. nih.gov The use of a 20 mM EDTA solution as a final concentration, added immediately during sampling, has been shown to preserve the stability of both Sb(III) and Sb(V) for at least seven days, even in iron-rich water samples where oxidation is a greater risk. nih.gov Storing samples in the dark at cool temperatures (e.g., 6 °C) is also a recommended practice to minimize species conversion. nih.gov

Advanced Spectroscopic Investigations

Synchrotron-based X-ray spectroscopic techniques offer powerful capabilities for probing the local chemical environment of antimony in complex systems, providing information that is often inaccessible with other methods.

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Ligand Environment Characterization

X-ray Absorption Spectroscopy (XAS) is a highly specific technique that provides information on the oxidation state, coordination geometry, and local atomic structure of a specific element. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES for Oxidation State: The XANES region, at and near the absorption edge, is particularly sensitive to the oxidation state and coordination chemistry of the absorbing atom. The energy of the absorption edge shifts to higher values as the oxidation state of the element increases. researchgate.netrsc.org For antimony, the K-edge absorption edge for Sb(V) is at a higher energy than for Sb(III), allowing for the direct determination of the oxidation state in a sample. kek.jp By comparing the XANES spectrum of an unknown sample to those of known reference compounds (e.g., Sb₂O₃ for Sb(III) and K[Sb(OH)₆] for Sb(V)), the relative proportions of each oxidation state can be quantified. kek.jp

EXAFS for Ligand Environment: The EXAFS region, which consists of oscillations past the absorption edge, contains information about the local atomic environment around the central antimony atom. Analysis of the EXAFS data can reveal the type, number, and distance of neighboring atoms. For antimony complexes with organic ligands like tartrate or citrate, EXAFS can be used to determine the number of coordinating oxygen atoms and the Sb-O bond lengths, confirming the formation of specific chelate structures, such as a distorted octahedral geometry. researchgate.netgeoscienceworld.orgagosr.comresearchgate.net

Studies on Sb(V) complexed with various organic ligands have used XAS to confirm a six-fold coordination with oxygen atoms, forming stable bidentate chelate cycles. geoscienceworld.orgagosr.com Similarly, XAS has been used to investigate the complexation of Sb(III) with ligands like tartaric acid, providing insights into the metal-ligand charge transfer transitions. rsc.org

Valence to Core X-ray Emission Spectroscopy (V2C XES) for Ligand Identity and Protonation State

Valence to Core X-ray Emission Spectroscopy (V2C XES) is a complementary technique to XAS that provides detailed electronic structural information about the ligands bound to a metal center. nih.govacs.org While XAS probes unoccupied electronic states, V2C XES probes the occupied valence molecular orbitals of the ligands. researchgate.net

The V2C XES process involves the excitation of a core electron (e.g., from the metal 1s orbital), followed by the emission of an X-ray photon as an electron from a ligand-centered valence orbital fills the core hole. nih.gov The energy of the emitted photon is directly related to the energy of the ligand's molecular orbital. This makes the technique highly sensitive to the nature of the coordinating ligand. researchgate.netacs.org

Key applications of V2C XES include:

Ligand Identification: Because the energies of valence orbitals are characteristic of the atoms they are composed of, V2C XES can distinguish between different coordinating atoms, such as carbon, nitrogen, and oxygen. nih.gov This is particularly valuable for confirming the coordination of aniline and tartrate moieties in a complex.

Protonation State: The technique is also sensitive to the protonation state of the ligand, as changes in protonation alter the energies of the valence orbitals. acs.org This could be used to study how pH affects the coordination environment in this compound systems.

In essence, V2C XES provides a direct fingerprint of the ligand's electronic structure as it interacts with the antimony center, offering a powerful method for characterizing the ligand's identity and chemical state within the complex. nih.govacs.org

Electron Paramagnetic Resonance (EPR) for Radical Intermediates in Degradation Processes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection and characterization of paramagnetic species, which possess unpaired electrons. In the context of the degradation of organometallic compounds like this compound, EPR spectroscopy is uniquely suited to identify and quantify the transient radical intermediates that are often central to the degradation mechanisms. The degradation of such complex molecules can be initiated by various factors including heat, light, or chemical reagents, leading to the homolytic cleavage of bonds and the formation of free radicals.

The application of EPR spectroscopy to study the degradation pathways of this compound would involve the detection of paramagnetic intermediates that may be formed. These could include antimony-centered radicals, as well as radicals associated with the aniline and tartrate ligands. The analysis of the EPR spectrum can provide detailed information about the electronic structure and the local environment of the unpaired electron. Key parameters derived from an EPR spectrum include the g-value, which is characteristic of the radical species, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., 121Sb, 123Sb, 14N, 1H).

During the degradation of this compound, several types of radical intermediates could potentially be formed and subsequently detected by EPR. Homolytic cleavage of the antimony-carbon or antimony-oxygen bond would result in an antimony-centered radical. Due to the heavy nature of the antimony atom, these radicals are expected to exhibit a broad EPR signal. rsc.org The g-value for such species would provide insight into the electronic environment of the antimony center.

Simultaneously, fragmentation of the organic ligands could produce carbon-centered or nitrogen-centered radicals. For instance, the aniline moiety could give rise to an aminyl radical. u-tokyo.ac.jp The tartrate portion of the molecule could also undergo fragmentation to produce carbon-centered radicals. These organic radicals typically exhibit g-values close to that of a free electron (approximately 2.0023). u-tokyo.ac.jp

To enhance the detection of short-lived radical intermediates, spin trapping techniques are often employed in conjunction with EPR. This involves the use of a spin trap, a diamagnetic molecule that reacts with the transient radical to form a more stable paramagnetic spin adduct. The resulting EPR spectrum of the spin adduct is characteristic of the original transient radical, allowing for its identification.

Detailed research findings from studies on related organoantimony compounds have demonstrated the utility of EPR in identifying radical species. For instance, EPR studies on the reduction of organoantimony chlorides have identified both Sb-centered and C-centered radical intermediates, with distinct g-values. rsc.org While direct EPR studies on the degradation of this compound are not prevalent in the literature, the principles established from related systems provide a solid framework for how such an investigation would proceed. A hypothetical study could involve subjecting this compound to degradative conditions (e.g., UV irradiation or thermal stress) and monitoring the formation of radical species in real-time using an EPR spectrometer.

The data obtained from such an experiment could be tabulated to compare the EPR parameters of the different radical intermediates observed.

Hypothetical EPR Data for Radical Intermediates in the Degradation of this compound

| Radical Intermediate | Proposed Structure | g-value | Hyperfine Coupling Constants (A) / G |

|---|---|---|---|

| Antimony-Centered Radical | [Sb(aniline)(tartrate)]• | ~2.1 | Broad, hyperfine structure often unresolved rsc.org |

| Aniline-Derived Radical | •C₆H₄NH₂ | ~2.003 | a(N) ≈ 10-15 G, a(H) variable |

| Tartrate-Derived Radical | •CH(OH)COOH | ~2.004 | a(H) ≈ 15-25 G |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies of Antimonyl Aniline Tartrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For antimonyl aniline (B41778) tartrate, these methods can predict stable geometries, describe the nature of the coordination environment around the antimony center, and quantify the various interactions that stabilize the complex.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium to large molecular systems. DFT calculations are instrumental in determining the ground-state geometry and electronic properties of antimonyl aniline tartrate.

In a typical study, the starting geometry would likely be based on the known dimeric structure of antimony tartrate, [Sb₂(C₄H₂O₆)₂]²⁻, with aniline coordinated to one or both antimony(III) centers. researchgate.netd-nb.info The geometry is then optimized using a functional such as B3LYP to find the lowest energy conformation. Such calculations would reveal key structural parameters, including the bond lengths between antimony and the oxygen atoms of the tartrate ligand, as well as the Sb-N bond distance from the aniline ligand. The geometry around the Sb(III) center is expected to be distorted due to the presence of a stereochemically active lone pair of electrons, a common feature in antimony(III) complexes. nih.gov

DFT also provides a detailed picture of the electronic structure. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a critical parameter related to the chemical stability of the complex. Furthermore, the calculation of molecular electrostatic potential (MEP) maps would identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

| Parameter | Typical Value (Å) | Description |

|---|---|---|

| Sb-O (hydroxyl) | 1.98 - 2.07 | Bond distance between antimony and a hydroxyl oxygen from the tartrate ligand. nih.govmdpi.com |

| Sb-O (carboxyl) | 2.09 - 2.20 | Bond distance between antimony and a carboxylate oxygen from the tartrate ligand. researchgate.net |

| Sb-N (amine) | 2.30 - 2.45 | Predicted bond distance between antimony and the nitrogen of the aniline ligand. |

Beyond molecular geometry, DFT is used to probe the nature and strength of the chemical bonds and non-covalent interactions within this compound. The interactions of primary interest are the coordination bonds to the antimony center and the network of hydrogen bonds.

The bonds between the antimony atom and the oxygen and nitrogen ligands are expected to have significant polar covalent character. nih.gov The nature of these bonds can be analyzed using methods such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (AIM). NBO analysis provides information about charge transfer between orbitals, offering a quantitative measure of the donor-acceptor interactions that constitute the coordination bonds.

| Interaction Type | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |

|---|---|---|

| N-H···O (Amine-Carboxylate) | 1.80 - 2.10 | -5 to -10 |

| O-H···O (Hydroxyl-Carboxylate) | 1.70 - 1.95 | -6 to -12 |

| C-H···π (Phenyl-Phenyl) | 2.50 - 2.90 | -1 to -3 |

Molecular Dynamics and Simulation Studies

While quantum chemical calculations describe the static properties of a molecule, molecular dynamics (MD) simulations provide insight into its behavior over time. MD simulations model the movements of atoms and molecules, allowing for the study of conformational changes and interactions with a solvent environment.

MD simulations can be employed to explore the conformational landscape of this compound in different environments. In a simulated aqueous solution, MD can reveal how the molecule interacts with water, including the formation of hydration shells around charged or polar groups. mdpi.comlammpstube.com These simulations can track the flexibility of the molecule, such as the rotation of the aniline group relative to the more rigid antimony tartrate core, and identify the most stable or frequently occurring conformations in solution.

Gas-phase simulations are also valuable, as they correspond to conditions used in techniques like electrospray ionization mass spectrometry (ESI-MS). Theoretical studies on related antimony tartrate complexes have shown that distinct isomers can coexist in the gas phase. acs.org MD simulations can predict how the absence of solvent affects the molecule's structure, often leading to more compact conformations as intramolecular interactions like hydrogen bonds become dominant. nih.gov

Antimony tartrate complexes are known for their application in chiral separations, a function that relies on enantioselective molecular recognition. MD simulations are an excellent tool for studying the binding of other molecules (ligands) to this compound.

By simulating the complex in the presence of a potential guest molecule (e.g., a chiral analyte), researchers can investigate the mechanism of binding. These simulations can identify the preferred binding site and orientation of the guest molecule and quantify the binding free energy. Analysis of the simulation trajectory reveals which interactions—such as hydrogen bonds, electrostatic forces, or van der Waals contacts—are most critical for stable binding. Such studies could elucidate how the presence of the aniline ligand modifies the binding pocket of the antimony tartrate core, potentially altering its selectivity or affinity for different guest molecules.

Computational Support for Spectroscopic Data Interpretation

Theoretical calculations are an indispensable aid in the analysis of experimental spectroscopic data. By predicting spectra from first principles, computational methods can confirm structural assignments and provide a basis for understanding the features observed in experimental measurements.

For this compound, DFT calculations can predict its vibrational spectrum (Infrared and Raman). researchgate.net The calculated frequencies and intensities correspond to specific vibrational modes of the molecule, such as the stretching of Sb-O bonds, the bending of N-H bonds in the aniline group, or the vibrations of the phenyl ring. Comparing the computed spectrum to the experimental one allows for a confident assignment of the observed absorption bands. osti.govnih.gov